molecular formula C20H23N3O2 B3015899 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea CAS No. 886903-08-8

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea

Cat. No.: B3015899
CAS No.: 886903-08-8
M. Wt: 337.423
InChI Key: QDCBDMOYWMKRQW-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrrolidine ring, an ethoxyphenyl group, and a methylphenyl group, suggests potential biological activity and industrial utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives using hydrogenation or other reducing agents.

    Attachment of the Ethoxyphenyl Group: This step involves the reaction of the pyrrolidine derivative with 4-ethoxyphenyl isocyanate under controlled conditions to form the urea linkage.

    Introduction of the Methylphenyl Group: The final step includes the reaction of the intermediate with 2-methylphenyl isocyanate to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(2-methylphenyl)urea: Lacks the ethoxy group, potentially altering its biological activity.

    1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(2-methylphenyl)urea: Contains a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.

Uniqueness

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-25-17-12-10-16(11-13-17)23(19-9-6-14-21-19)20(24)22-18-8-5-4-7-15(18)2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCBDMOYWMKRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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